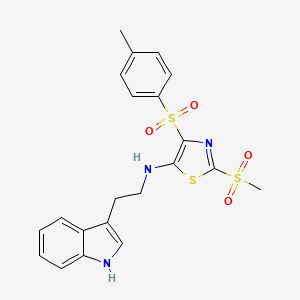

N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a structurally complex thiazole derivative featuring a methylsulfonyl group at position 2, a tosyl (4-methylbenzenesulfonyl) group at position 4, and an indole-ethylamine substituent at position 3. The compound combines a thiazole core with sulfonyl and indole moieties, which are pharmacophores associated with diverse biological activities, including kinase inhibition and central nervous system (CNS) modulation. Its synthesis likely involves multi-step reactions, such as sulfonation, nucleophilic substitution, and coupling with indole derivatives. The indole group may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(29-21(24-20)30(2,25)26)22-12-11-15-13-23-18-6-4-3-5-17(15)18/h3-10,13,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTQOQMXYHXDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Biological Activity

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine , commonly referred to as an indole derivative, is part of a larger class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Molecular Formula and Weight

- Molecular Formula : C22H24N2O7S

- Molecular Weight : 460.5 g/mol

The structure of this compound includes an indole moiety, a thiazole ring, and a sulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, compounds with similar structures have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The compound may exhibit similar properties due to its structural similarities.

Anti-inflammatory Properties

The anti-inflammatory effects of related indole derivatives have been extensively studied. Compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) are particularly promising. For instance, certain derivatives demonstrated significant inhibition of these enzymes, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity and Antiproliferative Effects

Indole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that some synthesized compounds displayed significant antiproliferative activity against rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests that the compound could be further investigated for its anticancer potential.

Study 1: Synthesis and Evaluation of Indole Derivatives

A study focused on synthesizing N-methylsulfonyl-indole derivatives found that several compounds exhibited dual COX-2/5-LOX inhibitory activity. The most active compounds were subjected to pharmacokinetic studies to evaluate their safety profiles .

Study 2: Antibacterial Efficacy Against MRSA

Another research effort highlighted the antibacterial activity of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Sulfonyl-Thiazole Derivatives

- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (): This compound shares dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) but lacks the indole-ethylamine moiety. The 3-methoxypropyl chain may improve solubility compared to the indole-ethyl group in the target compound.

- 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (): Features a pyridinylmethyl group instead of indole-ethylamine. Key Difference: Pyridine substituents may alter binding affinity compared to indole, affecting target selectivity .

Thiadiazole Analogues

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.